molecular formula C23H26N6O3 B2370284 [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone CAS No. 1291848-94-6

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone

Cat. No.: B2370284
CAS No.: 1291848-94-6
M. Wt: 434.5
InChI Key: PVWOUGGZSPSXRA-UHFFFAOYSA-N
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Description

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone is a useful research compound. Its molecular formula is C23H26N6O3 and its molecular weight is 434.5. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Some novel triazole derivatives, including structures similar to the specified compound, have been synthesized and screened for antimicrobial activities. Compounds within this class have demonstrated good to moderate activities against various microorganisms, indicating potential applications in developing new antimicrobial agents (Bektaş et al., 2007).

Fluorescent Logic Gates

Compounds with a structure incorporating elements such as a piperazine receptor and an aryl group have been designed as fluorescent logic gates. These compounds exhibit reconfigurable logic between TRANSFER and AND logic by altering solvent polarity, suggesting applications in probing cellular microenvironments and protein interfaces (Gauci & Magri, 2022).

Apoptosis Induction and Tubulin Polymerization Inhibition

A library of triazole-piperazin-1-yl)methanone derivatives has been synthesized and screened for cytotoxic activity against various cancer cell lines. Among these, specific compounds have shown high cytotoxicity and the ability to induce apoptosis in cancer cells, as well as inhibit tubulin polymerization. These findings suggest potential applications in cancer therapy (Manasa et al., 2020).

Anticonvulsant Agents

Novel derivatives of 1,2,4-triazine, structurally related to the compound , have been synthesized and evaluated for anticonvulsant activities. Some of these compounds have shown promising results in maximal electroshock (MES) tests, suggesting potential applications in developing new anticonvulsant drugs (Malik & Khan, 2014).

Anti-Mycobacterial Chemotypes

The benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold has been identified as a new chemotype with anti-mycobacterial potential. Several derivatives have shown low micromolar activity against Mycobacterium tuberculosis, indicating potential applications in tuberculosis treatment (Pancholia et al., 2016).

Mechanism of Action

Target of Action

The primary targets of this compound are the D2 and D3 receptors in the brain . These receptors are part of the dopamine system, which plays a crucial role in reward, motivation, and movement among other functions.

Mode of Action

This compound acts as a dopamine receptor agonist , meaning it binds to and activates the D2 and D3 receptors . This activation mimics the effect of dopamine, a neurotransmitter that is naturally produced in the body. The activation of these receptors can lead to various physiological responses, depending on the specific receptor and its location in the body.

Biochemical Pathways

Upon activation of the D2 and D3 receptors, this compound influences several biochemical pathways. These include the dopaminergic pathways which are involved in motor control, reward, and several other functions . The exact downstream effects can vary widely depending on the specific context and individual.

Pharmacokinetics

The compound is rapidly absorbed after oral administration, with a Tmax (time to reach maximum concentration) of 1 hour . The compound has a half-life of 1.7 to 6.9 hours . It is metabolized into two types of metabolites, one being a monohydroxy derivative and the other a dihydroxy derivative . About 68% of the absorbed compound is excreted in the form of these metabolites through the kidneys, with about 50% being eliminated within 24 hours and nearly all of it being eliminated within 48 hours . Approximately 25% is excreted through the bile .

Result of Action

The activation of the D2 and D3 receptors by this compound leads to a variety of molecular and cellular effects. These can include changes in neuron firing rates, alterations in gene expression, and modulation of synaptic plasticity . The exact effects can vary depending on the specific receptor and its location in the body.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and how well it can bind to its target receptors . Additionally, individual factors such as age, sex, genetic makeup, and health status can influence how an individual responds to the compound .

Properties

CAS No.

1291848-94-6

Molecular Formula

C23H26N6O3

Molecular Weight

434.5

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[5-(3,4-dimethylanilino)-2H-triazol-4-yl]methanone

InChI

InChI=1S/C23H26N6O3/c1-15-3-5-18(11-16(15)2)24-22-21(25-27-26-22)23(30)29-9-7-28(8-10-29)13-17-4-6-19-20(12-17)32-14-31-19/h3-6,11-12H,7-10,13-14H2,1-2H3,(H2,24,25,26,27)

InChI Key

PVWOUGGZSPSXRA-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC2=NNN=C2C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5)C

solubility

not available

Origin of Product

United States

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